molecular formula C10H10NO4S- B15044685 1-acetyl-2,3-dihydro-1H-indole-2-sulfonate

1-acetyl-2,3-dihydro-1H-indole-2-sulfonate

Cat. No.: B15044685
M. Wt: 240.26 g/mol
InChI Key: UOPWAVAYLGDGIB-UHFFFAOYSA-M
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Description

1-acetyl-2,3-dihydro-1H-indole-2-sulfonate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 1-acetyl-2,3-dihydro-1H-indole-2-sulfonate, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-acetyl-2,3-dihydro-1H-indole-2-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

1-acetyl-2,3-dihydro-1H-indole-2-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetyl-2,3-dihydro-1H-indole-2-sulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-acetyl-2,3-dihydro-1H-indole-2-sulfonate is unique due to its sulfonate group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C10H10NO4S-

Molecular Weight

240.26 g/mol

IUPAC Name

1-acetyl-2,3-dihydroindole-2-sulfonate

InChI

InChI=1S/C10H11NO4S/c1-7(12)11-9-5-3-2-4-8(9)6-10(11)16(13,14)15/h2-5,10H,6H2,1H3,(H,13,14,15)/p-1

InChI Key

UOPWAVAYLGDGIB-UHFFFAOYSA-M

Canonical SMILES

CC(=O)N1C(CC2=CC=CC=C21)S(=O)(=O)[O-]

Origin of Product

United States

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